Guanine-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

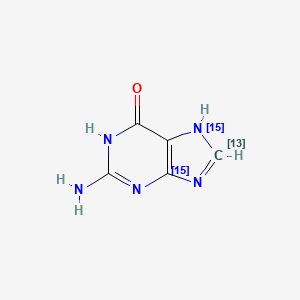

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

154.11 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,7+1,8+1 |

InChI Key |

UYTPUPDQBNUYGX-QWRHZHGESA-N |

Isomeric SMILES |

[13CH]1=[15N]C2=C([15NH]1)C(=O)NC(=N2)N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Guanine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Guanine-¹³C,¹⁵N₂. This isotopically labeled purine nucleobase is a critical tool in a variety of research applications, from metabolic flux analysis to drug development. This document consolidates available data on its physical and chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in key biological pathways.

Core Physicochemical Properties

Guanine-¹³C,¹⁵N₂ is a stable, non-radioactive isotopologue of guanine, a fundamental component of DNA and RNA.[1][2] The incorporation of heavy isotopes at specific positions allows for its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

General Properties

The fundamental physical and chemical properties of Guanine-¹³C,¹⁵N₂ are summarized in the table below. It is important to note that while the molecular formula and weight are specific to this isotopologue, some experimental properties like melting point and solubility are often reported for the unlabeled compound and are presented here as a close approximation.

| Property | Value | Source |

| Molecular Formula | ¹³CC₄H₅¹⁵N₂N₃O | [3] |

| Molecular Weight | 154.11 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | Decomposes at >300 °C | |

| Solubility | Practically insoluble in water; soluble in acidic and alkaline solutions. | |

| Storage | Store at room temperature, protected from light and moisture. |

Spectroscopic Properties

The isotopic labels in Guanine-¹³C,¹⁵N₂ are primarily utilized for their distinct spectroscopic signatures.

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N nuclei, both having a nuclear spin of 1/2, makes Guanine-¹³C,¹⁵N₂ particularly amenable to NMR analysis.

¹³C NMR Chemical Shifts (Predicted)

The following table presents predicted ¹³C chemical shifts for Guanine-¹³C,¹⁵N₂ based on data for unlabeled guanine and its derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (δ/ppm) |

| C2 | ~153 |

| C4 | ~151 |

| C5 | ~116 |

| C6 | ~157 |

| C8 | ~136 |

¹⁵N NMR Chemical Shifts (Predicted)

Similarly, predicted ¹⁵N chemical shifts are provided based on literature values for guanine derivatives.

| Nitrogen Atom | Predicted Chemical Shift (δ/ppm) |

| N1 | ~148 |

| N3 | ~158 |

| N7 | ~233 |

| N9 | ~169 |

| N² (amino) | ~65 |

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The isotopic enrichment of Guanine-¹³C,¹⁵N₂ results in a distinct mass spectrum compared to its unlabeled counterpart.

Expected Molecular Ions

| Ion | Expected m/z |

| [M+H]⁺ | 155.05 |

| [M-H]⁻ | 153.04 |

Major Fragmentation Pathways

The fragmentation of the guanine core in mass spectrometry typically involves the loss of small neutral molecules. For Guanine-¹³C,¹⁵N₂, the masses of the fragments will be shifted according to the isotopic labels. A primary fragmentation route for guanine is the elimination of HNCO.

Experimental Protocols

The characterization and utilization of Guanine-¹³C,¹⁵N₂ involve a range of standard analytical techniques.

NMR Spectroscopy Analysis

A general protocol for acquiring NMR data for isotopically labeled metabolites like Guanine-¹³C,¹⁵N₂ is as follows:

-

Sample Preparation: Dissolve a known quantity of Guanine-¹³C,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a solubilizing agent). Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer. For enhanced sensitivity and resolution, two-dimensional heteronuclear correlation experiments such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC are recommended.

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Calibrate the spectra using the internal standard. Assign the signals based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive technique for the detection and quantification of metabolites.

-

Sample Preparation: Prepare a stock solution of Guanine-¹³C,¹⁵N₂ in an appropriate solvent. For quantitative analysis, prepare a series of calibration standards.

-

Chromatographic Separation: Employ a suitable liquid chromatography method, such as reversed-phase or HILIC, to separate Guanine-¹³C,¹⁵N₂ from other components in a sample matrix.

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). For quantitative studies, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for high specificity and sensitivity.

-

Data Analysis: Process the chromatograms and mass spectra to identify and quantify Guanine-¹³C,¹⁵N₂. For metabolic tracer studies, analyze the mass isotopologue distribution to determine the extent of label incorporation into downstream metabolites.

Applications in Signaling and Metabolic Pathways

Guanine-¹³C,¹⁵N₂ is a valuable tool for tracing the flow of carbon and nitrogen atoms through metabolic pathways. A primary application is in the study of purine metabolism.

Purine Salvage Pathway

Guanine can be salvaged and re-incorporated into the nucleotide pool via the purine salvage pathway. This pathway is crucial for cellular economy, as it is more energetically favorable than de novo synthesis. The diagram below illustrates the central role of Guanine in this pathway.

Caption: The role of Guanine-¹³C,¹⁵N₂ in the purine salvage and degradation pathways.

Experimental Workflow for Metabolic Flux Analysis

The use of Guanine-¹³C,¹⁵N₂ in metabolic flux analysis (MFA) allows researchers to quantify the rates of metabolic reactions within a biological system. The general workflow for such an experiment is depicted below.

References

Guanine-13C,15N2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of Isotopically Labeled Guanine

This technical guide provides a comprehensive overview of Guanine-13C,15N2, a stable isotope-labeled purine nucleobase critical for advanced research in molecular biology, drug development, and diagnostics. This document details its chemical and physical properties, and explores its primary applications, offering detailed experimental protocols for its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Chemical and Physical Properties

This compound is a non-radioactive, isotopically enriched form of guanine. The incorporation of heavy isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), at defined positions within the molecule allows for its precise detection and quantification in complex biological matrices. This makes it an invaluable tool for tracing metabolic pathways and for use as an internal standard in quantitative analytical methods.

| Property | Value |

| Molecular Formula | C₅H₅N₅O (with ¹³C and ¹⁵N isotopes) |

| Molecular Weight | Approximately 154.11 g/mol |

| IUPAC Name | 2-amino-1,7-dihydropurin-6-one |

| Appearance | Solid |

| Applications | Biomolecular NMR, Mass Spectrometry, Genetic Therapy, Metabolic Flux Analysis |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in a range of scientific disciplines. Its primary applications lie in the fields of structural biology and quantitative bioanalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Biology

The introduction of ¹³C and ¹⁵N isotopes into guanine allows for the use of powerful multi-dimensional NMR experiments to elucidate the structure and dynamics of nucleic acids (DNA and RNA). The distinct nuclear spin properties of these isotopes provide enhanced resolution and enable the unambiguous assignment of resonances in complex spectra, which is often challenging with unlabeled molecules.

This protocol outlines the general steps for using this compound to study the structure of an RNA molecule.

-

Synthesis of Labeled RNA:

-

Synthesize the RNA of interest using in vitro transcription.

-

In the transcription reaction mixture, replace standard Guanosine Triphosphate (GTP) with ¹³C,¹⁵N₂-labeled GTP.

-

The other nucleotide triphosphates (ATP, CTP, UTP) can be labeled or unlabeled, depending on the specific experimental goals.

-

Purify the resulting isotopically labeled RNA transcript using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

-

NMR Sample Preparation:

-

Dissolve the purified, labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5).

-

Anneal the RNA to ensure proper folding by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Concentrate the RNA sample to the desired concentration for NMR analysis (typically 0.5-1.0 mM).

-

Transfer the sample to a Shigemi or standard NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of heteronuclear NMR experiments to probe the structure of the RNA. Key experiments include:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To observe the correlation between imino protons and their directly attached nitrogen atoms in G-C base pairs.

-

3D ¹⁵N-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): To identify spatial proximities between protons, which is crucial for determining the three-dimensional fold of the RNA. The ¹⁵N editing helps to resolve spectral overlap.

-

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using software such as NMRPipe or TopSpin.

-

Analyze the processed spectra to assign the resonances to specific nuclei within the RNA molecule.

-

Use the distance restraints derived from the NOESY experiments to calculate a three-dimensional structure of the RNA using software like XPLOR-NIH or CYANA.

-

Mass Spectrometry (MS) for Quantitative Analysis

In mass spectrometry, this compound serves as an ideal internal standard for the accurate quantification of endogenous guanine and its metabolites. Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a biological sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction and analysis will be mirrored by a proportional loss of the internal standard, allowing for precise correction and highly accurate quantification.

This protocol describes the use of this compound as an internal standard for the quantification of guanine in a biological sample (e.g., plasma or cell lysate) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Spike a known amount of the this compound internal standard solution into each biological sample, calibration standard, and quality control sample.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) to the samples.

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).

-

Separate the analyte and internal standard from other matrix components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both unlabeled guanine and this compound.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard in each sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of guanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Workflows and Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a general experimental workflow for its use as an internal standard and the metabolic pathway of guanine.

Caption: General workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.

Caption: Simplified metabolic pathway of guanine, highlighting key enzymes.

Conclusion

This compound is an essential tool for modern life science research and pharmaceutical development. Its application in NMR spectroscopy provides unparalleled insights into the structure and dynamics of nucleic acids, while its use as an internal standard in mass spectrometry ensures the highest level of accuracy in quantitative bioanalysis. The detailed protocols and workflows presented in this guide are intended to provide researchers with the foundational knowledge to effectively incorporate this powerful reagent into their studies, ultimately accelerating discovery and innovation.

An In-depth Technical Guide to the Synthesis and Purification of ¹³C and ¹⁵N Labeled Guanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of guanine isotopically labeled with ¹³C and ¹⁵N. Such labeled compounds are invaluable tools in a wide range of research fields, including metabolic studies, drug development, and the elucidation of biological pathways, primarily through their use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Introduction to Isotopically Labeled Guanine

Guanine, a fundamental component of nucleic acids, plays a crucial role in various biological processes.[1] The selective incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into the guanine molecule allows researchers to trace its metabolic fate, quantify its presence in complex biological matrices, and probe the structural and dynamic properties of nucleic acids and protein-ligand interactions.[2][3][4][5] The primary applications of ¹³C and ¹⁵N labeled guanine are in NMR and MS-based studies, where the isotopic labels provide distinct signals that can be differentiated from the naturally abundant isotopes.

Synthesis of ¹³C and ¹⁵N Labeled Guanine

The synthesis of isotopically labeled guanine can be achieved through both chemical and enzymatic routes. Chemical synthesis offers the flexibility of introducing labels at specific atomic positions, while enzymatic methods can be employed for uniform labeling.

Chemical Synthesis of Specifically Labeled Guanine

A common strategy for the chemical synthesis of specifically labeled guanine involves the construction of the purine ring system from isotopically enriched precursors. The synthesis of labeled guanosine, which can then be hydrolyzed to guanine, is a well-established method. A representative multi-step synthesis is outlined below, based on protocols for producing labeled guanosine.

Experimental Protocol: Synthesis of [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine (a precursor to labeled guanine)

This protocol is adapted from established methods for synthesizing labeled nucleosides.

-

Nitrosation/Reduction of 4-amino-6-hydroxy-2-mercaptopyrimidine: The synthesis starts with the inexpensive pyrimidine, 4-amino-6-hydroxy-2-mercaptopyrimidine. The first ¹⁵N label is introduced through a direct nitrosation followed by reduction to yield 4,5-diamino-6-hydroxy-2-mercaptopyrimidine.

-

Ring Closure to form the Purine Scaffold: The imidazole ring is then closed. To introduce a ¹³C label at the C8 position, [¹³C]sodium ethyl xanthate is used. This reaction forms [8-¹³C-7-¹⁵N]-2,8-dithioxohypoxanthine.

-

Desulfurization: The dithioxo intermediate is then desulfurized using Raney nickel to produce [8-¹³C-7-¹⁵N]hypoxanthine.

-

Chlorination: The hypoxanthine derivative is chlorinated using POCl₃ to yield [8-¹³C-7-¹⁵N]-6-chloropurine.

-

Ribosylation: The labeled purine base is then coupled to a ribose sugar. This is often achieved enzymatically using a purine nucleoside phosphorylase.

-

Amination: An amino group is introduced at the C6 position. To incorporate a ¹⁵N label, [¹⁵N]NH₄Cl is used in a sealed reaction vessel (bomb). This step yields the labeled adenosine analogue.

-

Conversion to Guanosine: The labeled adenosine analogue is then converted to the corresponding guanosine derivative. This can be a multi-step process that may involve the loss and re-introduction of the N1 label if not carefully planned. Specific syntheses for [1,3,NH₂-¹⁵N₃]-guanosine have also been reported.

-

Hydrolysis to Guanine: The resulting isotopically labeled guanosine is then hydrolyzed to yield the free purine base, ¹³C and ¹⁵N labeled guanine. This can be achieved by strong acid hydrolysis, which cleaves the glycosidic bond. A patented method describes the synthesis of guanine from guanosine by reacting it with acetic anhydride and boric acid to form diacetyl guanine, which is then reacted under alkaline conditions to yield guanine.

Quantitative Data for Synthesis

The following table summarizes typical yields for the key steps in the chemical synthesis of labeled guanosine, a precursor to guanine.

| Step | Product | Typical Yield (%) | Reference |

| Nitrosation/Reduction | 4,5-diamino-6-hydroxy-2-mercaptopyrimidine | >95 | |

| Ring Closure & Desulfurization | Labeled Hypoxanthine | ~80-90 | |

| Chlorination & Ribosylation | Labeled 6-chloropurine riboside | ~85-95 | |

| Amination | Labeled Adenosine Analogue | ~80-90 | |

| Conversion to Guanosine | Labeled Guanosine | Varies | |

| Hydrolysis to Guanine | Labeled Guanine | >95 |

Enzymatic Synthesis of Labeled Guanine

Enzymatic approaches can be utilized for the production of uniformly labeled guanine. This typically involves growing microorganisms in media containing ¹³C-glucose and/or ¹⁵N-ammonium salts as the sole carbon and nitrogen sources, respectively. The labeled nucleic acids are then extracted and hydrolyzed to their constituent bases. Chemo-enzymatic methods that combine chemical synthesis of precursors with enzymatic steps have also been developed to produce specific labeling patterns with high yields.

Purification of ¹³C and ¹⁵N Labeled Guanine

Purification of the synthesized labeled guanine is critical to remove unreacted starting materials, byproducts, and other impurities. The high purity of the final product is essential for its intended applications in sensitive analytical techniques like NMR and mass spectrometry.

Crystallization

Crystallization is an effective method for purifying guanine. Guanine is relatively insoluble in water but can be dissolved in dilute acids and bases.

Experimental Protocol: Purification of Guanine by Recrystallization

-

Dissolution: Dissolve the crude labeled guanine in a minimal amount of a suitable solvent system with heating. Common solvents include dilute aqueous solutions of strong acids (e.g., HCl) or bases (e.g., NaOH).

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pH of the solution can be adjusted to induce precipitation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold water or ethanol), and dry under vacuum.

A patented method for purifying guanine involves dissolving the crude material in a concentrated aqueous alkali solution with heating, followed by cooling to precipitate the metal salt of guanine, which can then be neutralized to obtain pure guanine with a purity of up to 99.5% and a yield of 85%.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of guanine.

Experimental Protocol: Purification of Guanine by RP-HPLC

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like methanol or acetonitrile, is employed. For the separation of polar compounds like guanine, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide excellent resolution.

-

Gradient: A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to achieve optimal separation.

-

Detection: The eluting guanine is detected by its UV absorbance, typically at around 254 nm or 270 nm.

-

Fraction Collection and Lyophilization: The fractions containing the pure labeled guanine are collected and then lyophilized to obtain the final product in a solid form.

Ionic liquids have also been used as mobile phase additives in RP-HPLC to improve the separation of guanine and hypoxanthine.

Quantitative Data for Purification

| Purification Method | Typical Purity Achieved (%) | Typical Recovery/Yield (%) | Reference |

| Recrystallization | >99.5 | ~85 | |

| HPLC | >99 | High |

Quality Control and Characterization

The purity and isotopic enrichment of the final labeled guanine product must be rigorously assessed.

Purity Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of the labeled guanine. The absence of signals from impurities indicates high purity.

-

Mass Spectrometry: Mass spectrometry provides information on the molecular weight of the compound, confirming its identity.

-

HPLC: Analytical HPLC is used to determine the purity of the final product by quantifying the area of the main peak relative to any impurity peaks.

Isotopic Enrichment Analysis

-

Mass Spectrometry: Mass spectrometry is the primary method for determining the level of isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the percentage of ¹³C and ¹⁵N incorporation can be accurately calculated.

-

NMR Spectroscopy: For ¹³C labeled compounds, ¹³C NMR can be used to confirm the position and extent of labeling. For ¹⁵N labeled compounds, ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation experiments can provide information on the isotopic enrichment.

Typical Isotopic Enrichment

| Isotope(s) | Typical Enrichment Level (%) | Reference |

| ¹³C | 96 - 98 | |

| ¹⁵N | 95 - 99 |

Applications in Research

¹³C and ¹⁵N labeled guanine are powerful tools for studying a variety of biological processes.

Metabolic Studies

Isotopically labeled guanine can be introduced into cellular systems to trace the pathways of nucleotide metabolism, including de novo synthesis and salvage pathways. This allows for the quantification of metabolic fluxes and provides insights into how these pathways are regulated in health and disease.

Elucidation of Signaling Pathways

Guanine nucleotides are central to signal transduction pathways mediated by G-proteins. ¹³C and ¹⁵N labeled guanine can be used to synthesize labeled GTP analogues. These analogues can then be used in NMR or MS-based assays to study the binding kinetics and conformational changes of G-proteins upon nucleotide binding and hydrolysis, providing a deeper understanding of the signaling mechanisms.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of labeled guanine.

G-Protein Signaling Pathway

Caption: A simplified G-protein signaling cascade.

References

- 1. Guanine - Wikipedia [en.wikipedia.org]

- 2. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. metsol.com [metsol.com]

Commercial Suppliers and Technical Applications of Guanine-¹³C,¹⁵N₂: A Guide for Researchers

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying complex biological processes, and accelerating drug discovery. Among these, Guanine-¹³C,¹⁵N₂ serves as a critical tracer for investigating purine metabolism, nucleic acid dynamics, and cellular signaling. This technical guide provides an in-depth overview of commercial suppliers of Guanine-¹³C,¹⁵N₂, its applications, and detailed experimental methodologies.

Commercial Availability and Specifications

A variety of chemical suppliers offer Guanine-¹³C,¹⁵N₂ and its related isotopically labeled analogues. The choice of supplier may depend on factors such as isotopic purity, available quantities, and the specific labeled positions required for a given experiment. Below is a comparative summary of offerings from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| MedchemExpress | Guanine-¹³C,¹⁵N₂ | 202407-12-3 | C₄¹³CH₅N₃¹⁵N₂O | 154.11 | In-stock | Also offers other isotopically labeled guanine variants[1][2]. |

| Santa Cruz Biotechnology (SCBT) | Guanosine-¹³C,¹⁵N₂ Hydrate | 197227-95-5 | C₉¹³CH₁₃N₃¹⁵N₂O₅ | 286.22 | - | Note: This is the guanosine form (guanine + ribose)[3]. |

| BOC Sciences | Guanine-¹³C₂,¹⁵N | - | C₃¹³C₂H₅N₄¹⁵NO | 154.10 | >95% | Labeled with two ¹³C and one ¹⁵N atoms[4]. |

| Cambridge Isotope Laboratories (CIL) | Guanine (8-¹³C, 98%; 7,9-¹⁵N₂, 98%) | 202407-12-3 | C₄¹³CH₅N₃¹⁵N₂O | 154.11 | 98% | Specifically labeled at the 8-position with ¹³C and at the 7 and 9 positions with ¹⁵N[5]. |

| Axios Research | Guanine-¹³C₂,¹⁵N | - | C₅H₅N₅O | 154.1 | - | Offered as a reference standard for analytical applications. |

| LGC Standards | Guanosine-¹³C,¹⁵N₂ Hydrate | 197227-95-5 | ¹³CC₉H₁₃¹⁵N₂N₃O₅·H₂O | 304.24 | >95% (HPLC) | Guanosine form. |

| CymitQuimica | Guanosine-¹³C,¹⁵N₂ Hydrate | 197227-95-5 | ¹³CC₉H₁₃¹⁵N₂N₃O₅·H₂O | 304.24 | - | Guanosine form. |

| MyBioSource | Guanosine 3',5'-Cyclic-¹³C,¹⁵N₂ Monophosphate | - | - | - | - | cGMP form for signaling studies. |

Key Applications and Signaling Pathways

Guanine-¹³C,¹⁵N₂ is primarily utilized as a tracer in metabolic flux analysis (MFA) to study purine metabolism. By introducing the labeled guanine into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a dynamic view of metabolic fluxes through various pathways.

The two main pathways involved in purine metabolism are the de novo synthesis pathway and the salvage pathway .

-

De Novo Purine Synthesis: This pathway synthesizes purines from simpler precursors. Labeled guanine can be used to trace the interconversion of purine nucleotides.

-

Purine Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids. Guanine-¹³C,¹⁵N₂ can be directly incorporated into GMP via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The regulation of these pathways is complex and involves key signaling molecules. The mTOR (mammalian target of rapamycin) signaling pathway , for instance, is a central regulator of cell growth and proliferation and has been shown to influence de novo purine synthesis.

Below are graphical representations of these pathways and their interplay.

References

Guanine-13C,15N2: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Guanine-13C,15N2. Due to the limited availability of stability data for this specific isotopically labeled compound, this document synthesizes information from studies on closely related molecules, including labeled guanosine and unlabeled guanine, as well as established principles of nucleic acid chemistry. The recommendations herein are intended to ensure the integrity and purity of this compound for research and development applications.

Overview of this compound Stability

This compound is a stable isotopically labeled version of the purine nucleobase guanine. The incorporation of carbon-13 and nitrogen-15 isotopes does not alter the fundamental chemical properties or reactivity of the molecule. However, like its unlabeled counterpart, this compound is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, moisture, light, and exposure to oxidative conditions.

Based on information from suppliers, the general recommendation for storing this compound is at room temperature, protected from light and moisture[1]. The solid material is generally stable under these conditions.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) for solid form. | Solid-state guanine is thermally stable at ambient temperatures. Studies on DNA suggest degradation begins at much higher temperatures, around 130°C under dry conditions[2][3][4]. |

| Light | Store in amber vials or in the dark. | Guanine can be susceptible to photo-oxidation. Protection from light minimizes the risk of photolytic degradation. |

| Moisture | Store in a desiccated environment. | Moisture can facilitate hydrolytic degradation, although this is more significant for nucleosides. For the solid base, keeping it dry is a best practice to prevent potential reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | This minimizes the risk of oxidation, a key degradation pathway for guanine. |

| Solutions | Prepare solutions fresh. If storage is necessary, store at -20°C or below for short periods. Avoid repeated freeze-thaw cycles. | Guanine in solution is more susceptible to degradation, particularly hydrolytic and oxidative damage. |

Potential Degradation Pathways

The primary degradation pathways for guanine are oxidation and, to a lesser extent, hydrolysis. The stable isotopic labels themselves are not subject to degradation, but the molecular structure in which they are incorporated is.

Oxidative Degradation

Guanine is the most easily oxidized of the DNA bases. Exposure to oxidizing agents, including atmospheric oxygen over long periods, can lead to a variety of degradation products. A significant pathway involves the formation of 8-oxo-guanine, which can be further oxidized. Studies on 13C and 15N labeled guanosine have shown that oxidation with singlet oxygen can lead to the formation of guanidinohydantoin and spiroiminodihydantoin, depending on the pH[1].

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies intentionally stress the compound to produce its likely degradation products. While specific data for this compound is not available, a typical forced degradation protocol would involve the conditions outlined in the table below. The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the parent compound from its degradation products.

| Stress Condition | Proposed Protocol | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Limited degradation expected for the base itself, but possible under harsh conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Generally stable, but degradation is possible under forcing conditions. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | Expected to be the most significant degradation pathway, leading to products like 8-oxo-guanine and its further derivatives. |

| Thermal Degradation | Solid state at 130°C for 48 hours | Degradation is expected to begin at this temperature. |

| Photostability | Expose solid or solution to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Photolytic degradation is possible, potentially through oxidative pathways. |

Experimental Protocols

The following are generalized protocols for conducting stability assessments of this compound.

Protocol for a Forced Degradation Study

This protocol outlines the steps for a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution). For thermal degradation, use the solid powder.

-

Stress Application: Aliquot the stock solution or solid into separate vials for each stress condition as detailed in the table above. Include a control sample stored under normal conditions.

-

Time Points: Sample the stressed materials at various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the progression of degradation.

-

Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, likely a reverse-phase column with a gradient elution, coupled with UV and mass spectrometry (MS) detectors.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use the MS data to identify the mass of the degradation products, which can aid in their structural elucidation.

Recommended Analytical Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and stability of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 10 mM ammonium formate or acetate buffer, pH 3-4.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A time-gradient elution starting with a high aqueous phase and increasing the organic phase to elute any less polar degradation products.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at ~254 nm and ~275 nm. Mass spectrometry (LC-MS) for peak identification and purity confirmation.

-

Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method.

Conclusion

While this compound is a stable molecule, proper storage and handling are paramount to maintaining its high purity for research applications. The primary recommendations are to store the solid material at room temperature, protected from light and moisture. The most probable degradation pathway is oxidation, and therefore, long-term storage under an inert atmosphere is advisable. For solutions, fresh preparation is ideal, but short-term storage at low temperatures (-20°C or below) can be considered. The implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are essential for any project requiring rigorous quality control of this compound.

References

- 1. Formation of 13C-, 15N-, and 18O-labeled guanidinohydantoin from guanosine oxidation with singlet oxygen. Implications for structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal degradation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Commercially Available Guanine-13C,15N2: Isotopic Enrichment, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Guanine labeled with Carbon-13 and Nitrogen-15 isotopes (Guanine-13C,15N2). This valuable tool is instrumental in a wide array of research applications, from metabolic flux analysis to elucidating complex signaling pathways. This document details the isotopic enrichment levels available from various commercial suppliers, provides in-depth experimental protocols for isotopic analysis, and illustrates a key signaling pathway involving guanine.

Isotopic Enrichment Levels of Commercially Available this compound

The isotopic enrichment of a stable isotope-labeled compound is a critical parameter for researchers, as it directly impacts the sensitivity and accuracy of experimental results. The following table summarizes the available isotopic enrichment levels for this compound from prominent suppliers. It is important to note that while some suppliers provide specific atom percent enrichment for each isotope, others may list a general purity percentage which typically refers to chemical purity. Researchers are advised to consult the certificate of analysis for lot-specific isotopic enrichment data.

| Supplier | Product Name | 13C Enrichment (atom %) | 15N Enrichment (atom %) | Notes |

| Cambridge Isotope Laboratories, Inc. | Guanine (8-¹³C, 98%; 7,9-¹⁵N₂, 98%)[1] | 98% | 98% | Specific enrichment levels are clearly stated for the labeled positions. |

| BOC Sciences | Guanine-13C2-15N | >95% (Chemical Purity) | Not Specified | While the chemical purity is listed as >95%[], the isotopic enrichment is not explicitly stated for this specific product. However, their Guanosine-[13C,15N2] product boasts ≥99% atom 13C and ≥99% atom 15N, suggesting a high enrichment capability. |

| MedchemExpress | This compound[3] | Not Specified | Not Specified | The product is listed as a 13C and 15N labeled Guanine, but specific enrichment levels are not provided on the product page. |

| Toronto Research Chemicals (TRC) | AFB-Guanine-13C,15N2 | Not Specified | Not Specified | This is a complex adduct of Guanine, and the isotopic enrichment of the guanine moiety is not specified in the available documentation. |

| Sigma-Aldrich | Not Commercially Available | - | - | While a wide range of isotopically labeled compounds are available, a direct commercial offering for this compound was not identified at the time of this review. |

Experimental Protocols for Isotopic Enrichment Analysis

Accurate determination of isotopic enrichment is paramount for the quantitative analysis of experimental data. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Determination of Isotopic Enrichment by Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating the labeled compound from potential impurities and accurately determining its isotopic distribution.

A. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., DMSO, aqueous base). Create a series of dilutions to establish a calibration curve.

-

Sample Digestion (for biological matrices): For samples such as DNA or RNA, enzymatic digestion is required to release the individual nucleosides. A commercially available nucleoside digestion mix can be used.

-

Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify the nucleosides from the digestion mixture.

-

Final Preparation: Reconstitute the dried extract in an appropriate mobile phase for LC-MS analysis.

B. LC-MS/MS Analysis:

-

Chromatography: Employ a suitable HPLC or UHPLC column for nucleoside separation, such as a C18 reversed-phase column or a HILIC column. A gradient elution with solvents like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the m/z of the unlabeled guanine and the this compound.

-

Data Acquisition: Acquire data across the expected mass range to observe the full isotopic distribution.

-

C. Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of guanine.

-

Isotopic Enrichment Calculation: The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled species. The natural abundance of 13C and 15N should be corrected for in the calculations to determine the true level of enrichment.

II. Determination of Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy, particularly 15N NMR, provides a direct and non-destructive method for determining isotopic enrichment.

A. Sample Preparation:

-

Dissolution: Dissolve a precisely weighed amount of the this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Internal Standard: Addition of an internal standard with a known concentration and a distinct NMR signal can be used for quantification.

B. NMR Analysis:

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting 15N.

-

1H NMR: Acquire a standard 1H NMR spectrum to confirm the chemical identity and purity of the compound.

-

15N NMR:

-

Acquire a 1D 15N NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of 15N, a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

Alternatively, a 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed. This is often more sensitive and allows for the resolution of signals from different nitrogen atoms in the molecule.

-

-

Data Processing: Process the NMR data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

C. Data Analysis:

-

Peak Integration: In the 15N spectrum, the integral of the peak corresponding to the 15N-labeled guanine is directly proportional to its concentration.

-

Enrichment Calculation: By comparing the integral of the 15N signal to that of a known standard or by analyzing the satellite peaks in the 1H spectrum arising from coupling to 15N, the isotopic enrichment can be accurately determined.

Visualization of a Key Guanine Signaling Pathway

Guanine and its derivatives are not only fundamental building blocks of nucleic acids but also act as important signaling molecules. The following diagram, generated using the DOT language, illustrates the signaling pathway where extracellular guanine activates the soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of Protein Kinase G (PKG) and the Extracellular signal-regulated kinase (ERK).

Caption: Extracellular guanine signaling cascade.

This technical guide provides a foundational understanding of the isotopic enrichment, analytical methodologies, and a key signaling application of commercially available this compound. For specific applications and troubleshooting, consulting the detailed product documentation from the respective suppliers and relevant scientific literature is highly recommended.

References

An In-depth Technical Guide to the Natural Abundance of 13C and 15N Isotopes in Guanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes in the purine nucleobase guanine. Understanding the natural isotopic signature of guanine is crucial for a variety of research applications, including metabolic tracing, ecological studies, and drug development, as it provides insights into the biosynthetic pathways and the origin of the molecule. This document details the experimental protocols for measuring these isotopic abundances, presents available quantitative data, and illustrates the key biochemical pathways and analytical workflows.

Quantitative Data on the Natural Abundance of ¹³C and ¹⁵N in Guanine

The natural abundance of stable isotopes is typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. For carbon, the standard is Vienna Pee Dee Belemnite (VPDB), and for nitrogen, it is atmospheric air (Air).

The following table summarizes the reported natural abundance values for ¹³C and ¹⁵N in guanine from various sources. So far, the literature on compound-specific isotope analysis of guanine is emerging, and the available data is limited.

| Sample Type | Organism/Source | δ¹³C (‰ vs VPDB) | δ¹⁵N (‰ vs Air) | Reference |

| Plant | Spinach (Spinacia oleracea) | -22.0 ± 0.2 | +2.8 ± 0.1 | [1] |

| Environmental | Coastal Sediment | -13.7 ± 0.3 | +5.9 ± 0.3 | [1] |

Note: The uncertainties represent the standard deviation of replicate measurements.

Factors Influencing the Isotopic Signature of Guanine

The δ¹³C and δ¹⁵N values of guanine are influenced by several factors, primarily the isotopic composition of the precursor molecules and the kinetic isotope effects associated with the enzymatic reactions in its biosynthetic pathways. Guanine can be synthesized through two main routes: the de novo pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of purines builds the guanine ring from simpler molecules, including amino acids (glycine, glutamine, and aspartate), bicarbonate (HCO₃⁻), and one-carbon units from the folate pool. The isotopic signature of the final guanine molecule is a composite of the isotopic compositions of these precursors, modified by enzymatic fractionation at each step.

Salvage Pathway

The salvage pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. In this pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) directly converts guanine to guanosine monophosphate (GMP). The isotopic signature of guanine synthesized via the salvage pathway will more closely reflect the isotopic composition of the recycled guanine pool.

The following diagram illustrates the key inputs and pathways influencing the final isotopic composition of guanine.

References

Unraveling Metabolic Fates: A Technical Guide to Guanine-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and drug development, the ability to trace the journey of molecules is paramount. Stable isotope labeling has emerged as a powerful tool in this endeavor, and among the arsenal of labeled compounds, Guanine-13C,15N2 stands out for its utility in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. This technical guide provides an in-depth exploration of the key differences between this compound and its unlabeled counterpart, offering researchers the foundational knowledge to effectively leverage this tool in their experimental designs.

Core Distinctions: A Comparative Overview

The fundamental difference between this compound and unlabeled guanine lies in their isotopic composition. In this compound, one carbon atom is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C), and two nitrogen atoms are substituted with nitrogen-15 (¹⁵N). This seemingly subtle alteration has profound implications for its physical properties and, consequently, its detection and application in advanced analytical techniques.

Unlabeled guanine is a purine nucleobase with the chemical formula C₅H₅N₅O.[1] It is a white, amorphous solid that is relatively insoluble in water but soluble in dilute acids and bases.[1] Guanine has a high melting point of 360 °C (decomposes) and is a planar molecule.[1][2]

The introduction of stable isotopes in this compound increases its molecular weight, a key differentiator in mass spectrometry. This mass shift allows for the precise tracking and quantification of the labeled guanine as it is incorporated into various metabolic pathways.

Physicochemical Properties

The table below summarizes the key physicochemical properties of both unlabeled guanine and this compound, highlighting the distinctions crucial for experimental design and data interpretation.

| Property | Unlabeled Guanine | This compound | Key Experimental Relevance |

| Molecular Formula | C₅H₅N₅O | ¹³CC₄H₅¹⁵N₂N₃O | Distinguishable by high-resolution mass spectrometry. |

| Molecular Weight | 151.13 g/mol [3] | 154.11 g/mol | Enables separation and quantification based on mass in MS. |

| Monoisotopic Mass | 151.0494 g/mol | 154.0468 g/mol | Provides precise mass for identification in high-resolution MS. |

| m/z of [M+H]⁺ | 152.0567 | ~155.0541 (theoretical) | The mass shift is the basis for tracer experiments using MS. |

| NMR Active Nuclei | ¹H, ¹³C (1.1% natural abundance), ¹⁴N | ¹H, ¹³C (enriched), ¹⁵N (enriched) | Enriched ¹³C and ¹⁵N provide strong signals for NMR analysis. |

| Melting Point | 360 °C (decomposes) | Similar to unlabeled guanine | General physical property. |

| Solubility | Insoluble in water; soluble in dilute acids and bases | Similar to unlabeled guanine | Important for sample preparation. |

Applications in Advanced Analytical Techniques

The deliberate incorporation of ¹³C and ¹⁵N isotopes makes this compound an invaluable tool for a range of sophisticated analytical methods aimed at elucidating biological processes at the molecular level.

Mass Spectrometry (MS)

In mass spectrometry, the 3-dalton mass difference between this compound and unlabeled guanine allows for the clear differentiation of the labeled and unlabeled species. This is the cornerstone of metabolic flux analysis, where the labeled guanine is introduced into a biological system, and its incorporation into downstream metabolites is monitored over time. By analyzing the mass isotopomer distribution of these metabolites, researchers can quantify the rate of metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules. While ¹³C has a low natural abundance (1.1%), its enrichment in this compound significantly enhances the signal-to-noise ratio in ¹³C NMR spectra, facilitating the observation of carbon atoms within the guanine molecule and its metabolites. Similarly, the substitution of the quadrupolar ¹⁴N nucleus with the spin-1/2 ¹⁵N nucleus results in sharper NMR signals and allows for the use of a variety of powerful heteronuclear NMR experiments to probe the local chemical environment of the nitrogen atoms.

Experimental Protocols

The successful application of this compound in research hinges on meticulously planned and executed experimental protocols. Below are generalized methodologies for its use in metabolic labeling studies and sample preparation for NMR and MS analysis.

Protocol 1: Metabolic Labeling of Mammalian Cells for Mass Spectrometry

Objective: To trace the incorporation of guanine into cellular metabolites.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium

-

Labeling medium (standard medium lacking guanine, supplemented with this compound)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80% for logarithmic growth phase analysis).

-

Media Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium containing this compound.

-

Incubation: Return the cells to the incubator and collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the metabolite extracts using LC-MS. Monitor the m/z values corresponding to the unlabeled and labeled metabolites of interest.

-

Data Analysis: Determine the isotopic enrichment and mass isotopomer distribution of the metabolites to calculate metabolic fluxes.

Protocol 2: Sample Preparation for NMR Analysis of Labeled RNA

Objective: To prepare an isotopically labeled RNA sample for structural and dynamic studies by NMR.

Materials:

-

In vitro transcription components (T7 RNA polymerase, DNA template, ribonucleotides)

-

Guanosine-5'-triphosphate-¹³C,¹⁵N2 (GTP-¹³C,¹⁵N2)

-

Unlabeled ATP, CTP, and UTP

-

NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O)

-

NMR tube

Methodology:

-

In Vitro Transcription: Perform an in vitro transcription reaction using a DNA template encoding the RNA of interest. In the nucleotide mix, replace standard GTP with GTP-¹³C,¹⁵N2.

-

RNA Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Buffer Exchange: Exchange the purified RNA into the desired NMR buffer using dialysis or centrifugal filtration devices.

-

Sample Concentration: Concentrate the RNA sample to the desired concentration for NMR analysis (typically 0.1 - 1 mM).

-

NMR Tube Preparation: Transfer the final RNA sample into a clean, high-quality NMR tube.

-

NMR Data Acquisition: Acquire heteronuclear NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) to observe the signals from the labeled guanine residues.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological context, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a powerful and versatile tool for researchers seeking to dissect the complexities of cellular metabolism and biomolecular interactions. Its distinct mass and NMR properties, when compared to unlabeled guanine, provide a clear and quantifiable signal for tracing its path through intricate biological networks. By understanding the core differences and employing robust experimental protocols, scientists and drug development professionals can unlock a wealth of information, accelerating discovery and innovation in their respective fields.

References

The Isotopic Label: A Technical Guide to the Discovery and History of Labeled Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of isotopically labeled nucleic acids. From the foundational tracer experiments that revolutionized our understanding of metabolism to the sophisticated techniques that now underpin structural biology and drug development, this document provides a comprehensive overview of the core concepts, key experiments, and detailed methodologies that have shaped this critical field of study.

The Dawn of a New Era: Early Tracer Studies

The journey into the world of isotopically labeled biomolecules began not with nucleic acids, but with the broader exploration of metabolic pathways. In the 1930s, Rudolf Schoenheimer and David Rittenberg pioneered the use of stable isotopes as "tracers" to follow the fate of molecules within living organisms.[1][2] Their work fundamentally shifted the scientific understanding of metabolism from a static to a dynamic process.

Schoenheimer and Rittenberg's initial experiments primarily focused on the metabolism of fats and proteins, utilizing deuterium (²H) and later, the heavy isotope of nitrogen (¹⁵N).[2][3] They demonstrated that body constituents are in a constant state of flux, being continuously synthesized and degraded.[1] This groundbreaking concept of "dynamic state of body constituents" laid the essential groundwork for future investigations into the metabolism and function of all biomolecules, including nucleic acids. While their direct research on nucleic acids was limited, their development of isotopic labeling methodologies and the paradigm-shifting discoveries they enabled were the critical precursors to the targeted isotopic labeling of DNA and RNA.

Foundational Experiments: Unraveling the Secrets of DNA

The principles established by Schoenheimer and Rittenberg were instrumental in designing experiments to answer fundamental questions about the nature and function of nucleic acids. Two landmark experiments, in particular, stand as pillars in the history of molecular biology, both relying on the power of isotopic labeling.

The Hershey-Chase Experiment: DNA as the Genetic Material

In 1952, Alfred Hershey and Martha Chase conducted a seminal experiment that provided compelling evidence that DNA, and not protein, is the genetic material. They utilized the bacteriophage T2, a virus that infects Escherichia coli, and radioisotopes to differentially label the phage's DNA and protein components.

-

Preparation of Radiolabeled Bacteriophages:

-

³²P-labeling of DNA: T2 bacteriophage was grown in a medium containing radioactive phosphorus (³²P) in the form of phosphate. Since DNA contains phosphorus but proteins do not, the phage's DNA became radiolabeled.

-

³⁵S-labeling of Protein: A separate batch of T2 bacteriophage was grown in a medium containing radioactive sulfur (³⁵S) in the form of sulfate. Since the amino acids cysteine and methionine in proteins contain sulfur but DNA does not, the phage's protein coat became radiolabeled.

-

-

Infection: The two batches of radiolabeled phages were used to infect separate cultures of E. coli. The phages were allowed to attach to the bacterial surface and inject their genetic material.

-

Blending: Shortly after infection, the cultures were agitated in a Waring blender. This step was crucial for shearing the phage particles from the outside of the bacteria without lysing the bacterial cells.

-

Centrifugation: The cultures were then centrifuged to separate the heavier bacterial cells (which form a pellet at the bottom of the tube) from the lighter phage particles and media (which remain in the supernatant).

-

Analysis of Radioactivity: The radioactivity in the pellet and the supernatant was measured for both the ³²P and ³⁵S experiments.

The results of the Hershey-Chase experiment provided a clear distinction between the fate of the phage DNA and protein during infection.

| Isotope | Labeled Component | Radioactivity in Pellet (Bacterial Cells) | Radioactivity in Supernatant (Phage Coats) |

| ³²P | DNA | ~70-80% | ~20-30% |

| ³⁵S | Protein | ~20% | ~80% |

Table 1: Distribution of radioactivity in the Hershey-Chase experiment. The majority of the ³²P-labeled DNA was found in the bacterial pellet, indicating its entry into the cells, while the majority of the ³⁵S-labeled protein remained in the supernatant.

The Meselson-Stahl Experiment: Semiconservative Replication of DNA

In 1958, Matthew Meselson and Franklin Stahl designed an elegant experiment to determine the mechanism of DNA replication, confirming the semiconservative model proposed by Watson and Crick. They used a heavy isotope of nitrogen (¹⁵N) to label the DNA of E. coli.

-

Labeling with ¹⁵N: E. coli was cultured for several generations in a medium where the sole nitrogen source was ammonium chloride containing the heavy isotope ¹⁵N (¹⁵NH₄Cl). This ensured that all the bacterial DNA was labeled with ¹⁵N.

-

Shift to ¹⁴N Medium: The ¹⁵N-labeled bacteria were then transferred to a medium containing the normal, lighter isotope of nitrogen, ¹⁴N (¹⁴NH₄Cl).

-

Sample Collection: Samples of the bacteria were collected at different time points, corresponding to the initial ¹⁵N-labeled population (generation 0) and subsequent generations after the shift to the ¹⁴N medium (e.g., generation 1, generation 2, etc.).

-

DNA Extraction and Density Gradient Centrifugation: The DNA was extracted from the bacterial samples and analyzed by cesium chloride (CsCl) density gradient centrifugation. In this technique, a CsCl solution is spun at high speed, creating a density gradient. DNA molecules migrate to the position in the gradient where their buoyant density equals that of the CsCl solution.

The experiment was designed to distinguish between three proposed models of DNA replication: conservative, semiconservative, and dispersive. The observed results were only consistent with the semiconservative model.

| Generation | Expected Conservative Result | Expected Semiconservative Result | Expected Dispersive Result | Observed Result |

| 0 | One heavy band (¹⁵N/¹⁵N) | One heavy band (¹⁵N/¹⁵N) | One heavy band (¹⁵N/¹⁵N) | One heavy band |

| 1 | One heavy band (¹⁵N/¹⁵N) and one light band (¹⁴N/¹⁴N) | One intermediate band (¹⁵N/¹⁴N) | One intermediate band | One intermediate band |

| 2 | One heavy band (¹⁵N/¹⁵N) and one light band (¹⁴N/¹⁴N) | One intermediate band (¹⁵N/¹⁴N) and one light band (¹⁴N/¹⁴N) | One band, lighter than generation 1 | One intermediate and one light band |

| 3 | One heavy band (¹⁵N/¹⁵N) and one light band (¹⁴N/¹⁴N) | One intermediate band (¹⁵N/¹⁴N) and a more intense light band (¹⁴N/¹⁴N) | One band, lighter than generation 2 | One intermediate and one more intense light band |

Table 2: Expected and observed results of the Meselson-Stahl experiment. The appearance of a single intermediate band after one generation ruled out the conservative model. The appearance of both an intermediate and a light band after the second generation was consistent only with the semiconservative model. The separation between the ¹⁴N and ¹⁵N DNA bands corresponds to a buoyant density difference of approximately 0.014 g/cm³.

Modern Techniques for Isotopic Labeling of Nucleic Acids

The legacy of these early experiments is the vast array of sophisticated techniques now available for isotopically labeling nucleic acids. These methods are indispensable for modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of the three-dimensional structures and dynamics of biomolecules in solution. The most common stable isotopes used for labeling nucleic acids for NMR are ¹³C, ¹⁵N, and ²H.

Enzymatic Synthesis: In Vitro Transcription

In vitro transcription is a widely used method for producing large quantities of isotopically labeled RNA. This technique utilizes a bacteriophage RNA polymerase (commonly T7, T3, or SP6) to synthesize RNA from a DNA template. By providing isotopically labeled ribonucleoside triphosphates (rNTPs) in the reaction mixture, the resulting RNA will be uniformly labeled.

-

Template Preparation: A linear DNA template containing a promoter for the desired RNA polymerase (e.g., T7 promoter) upstream of the sequence to be transcribed is prepared. This can be a linearized plasmid or a PCR product.

-

Transcription Reaction Setup: The following components are combined in a microcentrifuge tube at room temperature. It is important to assemble the reaction at room temperature as spermidine in the buffer can cause the DNA template to precipitate on ice.

| Component | Final Concentration | Example Volume (for a 20 µL reaction) |

| 10x Transcription Buffer | 1x | 2 µL |

| ¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP) | 2-5 mM each | 4 µL |

| Dithiothreitol (DTT) | 10 mM | 2 µL |

| RNase Inhibitor | 2 U/µL | 1 µL |

| Linear DNA Template | 0.5-1 µg | 1 µL |

| T7 RNA Polymerase | 2.5 U/µL | 2 µL |

| Nuclease-free water | - | to 20 µL |

Table 3: Typical reaction setup for in vitro transcription of ¹⁵N-labeled RNA.

-

Incubation: The reaction mixture is incubated at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.

-

DNase Treatment: To remove the DNA template, DNase I is added to the reaction and incubated for an additional 15-30 minutes at 37°C.

-

Purification: The labeled RNA is purified from the reaction mixture, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Chemical Synthesis: Solid-Phase Phosphoramidite Method

Solid-phase synthesis using phosphoramidite chemistry is the standard method for the chemical synthesis of oligonucleotides (both DNA and RNA). This automated process allows for the site-specific incorporation of isotopically labeled nucleotides, providing a powerful tool for detailed structural and functional studies.

Solid-phase synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain, which is attached to a solid support (e.g., controlled pore glass, CPG).

-

Deprotection (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group. This is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl for the next coupling step.

-

Coupling: The next phosphoramidite monomer (which can be isotopically labeled) is activated (e.g., with tetrazole) and added to the reaction. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations in the final product), they are "capped" by acetylation using, for example, acetic anhydride.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically iodine in the presence of water and pyridine.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and the nucleobases are removed, typically using aqueous ammonia.

-

Purification: The final product is purified, usually by HPLC or PAGE.

Conclusion

The discovery and application of isotopically labeled nucleic acids represent a monumental achievement in the history of molecular biology. From the pioneering metabolic tracer studies of Schoenheimer and Rittenberg to the elegant and definitive experiments of Hershey, Chase, Meselson, and Stahl, isotopic labeling has been at the heart of our expanding understanding of the central dogma. Today, the ability to precisely label nucleic acids using enzymatic and chemical methods continues to drive innovation in fields ranging from structural biology and drug discovery to molecular diagnostics and nanotechnology. This guide has provided a technical overview of the foundational discoveries and core methodologies, offering a valuable resource for researchers and professionals dedicated to advancing the frontiers of nucleic acid science.

References

Methodological & Application

Application Notes: Utilizing Guanine-¹³C,¹⁵N₂ for In Vivo Metabolic Labeling

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in living organisms.[1] Guanine-¹³C,¹⁵N₂ is a stable isotope-labeled purine base designed for in vivo metabolic labeling studies to investigate nucleotide metabolism, nucleic acid dynamics, and the impact of therapeutic agents on these pathways. When introduced into an organism, Guanine-¹³C,¹⁵N₂ is primarily incorporated into the cellular guanine nucleotide pool via the purine salvage pathway.[2] This allows researchers to track the flow of guanine into various downstream molecules, including guanosine triphosphate (GTP), deoxyguanosine triphosphate (dGTP), RNA, and DNA. By measuring the isotopic enrichment in these molecules using mass spectrometry, one can quantify the activity of the salvage pathway and the rates of synthesis and turnover of nucleic acids.[3]

Principle of the Method

Living organisms synthesize purine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.[4] The de novo pathway builds the purine ring from simpler precursors, a process that is metabolically expensive.[2] The salvage pathway recycles pre-existing purine bases and nucleosides obtained from the diet or from the breakdown of nucleic acids. Exogenously administered Guanine-¹³C,¹⁵N₂ is recognized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which catalyzes its conversion to guanosine monophosphate (GMP). The heavy isotopes (one ¹³C and two ¹⁵N atoms) act as a traceable tag, allowing for the differentiation between nucleotides synthesized via the salvage pathway and those produced de novo. The subsequent incorporation into GTP, dGTP, RNA, and DNA can be precisely quantified using mass spectrometry-based techniques.

Applications

-

Quantifying Purine Salvage Pathway Activity: Directly measures the contribution of the salvage pathway to the total guanine nucleotide pool in various tissues.

-

DNA and RNA Synthesis and Turnover: Enables the measurement of the rate of new DNA and RNA synthesis in different cell populations and tissues, providing insights into cell proliferation, repair, and gene expression dynamics.

-

Drug Development and Pharmacodynamics: Assesses the mechanism of action and efficacy of drugs that target nucleotide metabolism, such as chemotherapeutic agents that inhibit de novo purine synthesis.

-

Disease Research: Investigates alterations in nucleotide metabolism associated with various diseases, including cancer and metabolic disorders.

Visualizing Metabolic Pathways and Workflows

Guanine Salvage Pathway

The following diagram illustrates the incorporation of labeled guanine into the guanine nucleotide pool.

Caption: Guanine-¹³C,¹⁵N₂ incorporation via the salvage pathway.

Experimental Workflow

The diagram below outlines the major steps involved in an in vivo metabolic labeling study using Guanine-¹³C,¹⁵N₂.

Caption: General workflow for in vivo metabolic labeling studies.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from in vivo labeling studies with Guanine-¹³C,¹⁵N₂. Actual values are experiment-dependent and will vary based on the animal model, dosage, labeling duration, and tissue type. While specific data for Guanine-¹³C,¹⁵N₂ is limited, studies with other labeled nutrients show that in vivo labeling efficiency can reach up to 60% in some tissues. The kidney has been identified as a primary site for the salvage of purine substrates.

Table 1: Isotopic Enrichment of Guanine Nucleotides in Tissues

| Tissue | Analyte | Labeling Duration (hours) | Isotopic Enrichment (%) (Mean ± SD) |

|---|---|---|---|

| Liver | Guanosine | 4 | Data to be filled |

| Kidney | Guanosine | 4 | Data to be filled |

| Spleen | Guanosine | 4 | Data to be filled |

| Tumor | Guanosine | 4 | Data to be filled |

| Liver | Deoxyguanosine | 4 | Data to be filled |

| Kidney | Deoxyguanosine | 4 | Data to be filled |

| Spleen | Deoxyguanosine | 4 | Data to be filled |

| Tumor | Deoxyguanosine | 4 | Data to be filled |

Table 2: Calculated Fractional Contribution of Salvage Pathway

| Tissue | Nucleotide Pool | Fractional Contribution (%) (Mean ± SD) |

|---|---|---|

| Liver | Total Guanine Nucleotides | Data to be filled |

| Kidney | Total Guanine Nucleotides | Data to be filled |

| Spleen | Total Guanine Nucleotides | Data to be filled |

| Tumor | Total Guanine Nucleotides | Data to be filled |

Experimental Protocols

Animal Handling and Tracer Administration

This protocol is a general guideline and should be adapted based on the specific animal model and experimental goals. All animal procedures must be approved by the institution's Animal Care and Use Committee.

-

Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

-

Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Tracer Preparation:

-

Dissolve Guanine-¹³C,¹⁵N₂ in a vehicle appropriate for injection, such as sterile saline (0.9% NaCl). The solubility of guanine is low in neutral solutions, so a slightly basic or acidic solution (e.g., using NaOH or HCl) may be required, followed by neutralization. Ensure the final solution is sterile and pyrogen-free.

-

A typical concentration for intravenous infusion is 1-5 mg/mL.

-

-

Administration:

-

Primed-Continuous Infusion (Recommended): This method helps to achieve isotopic steady-state in the plasma more rapidly.

-

Administer a priming bolus dose (e.g., 25 mg/kg body weight) via a tail vein catheter.

-

Immediately follow with a continuous infusion (e.g., 25 mg/kg/hour) for the desired labeling period (e.g., 1-5 hours).

-

-

Bolus Injection: A single dose is administered (e.g., via intraperitoneal or intravenous injection). This method is simpler but may not achieve a steady-state labeling of precursor pools.

-

Tissue Collection and Metabolic Quenching

Rapidly halting metabolic activity at the time of collection is critical for accurate measurement of metabolite levels.

-

At the end of the labeling period, anesthetize the animal according to approved protocols.

-

Perform a thoracotomy and collect a terminal blood sample via cardiac puncture into an EDTA-coated tube. Centrifuge immediately at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Perfuse the animal with ice-cold saline to remove blood from the tissues.

-

Rapidly dissect the tissues of interest (e.g., liver, kidney, tumor).

-

Immediately snap-freeze the tissues in liquid nitrogen. This step must be performed within seconds of removal to prevent post-mortem metabolic changes.

-